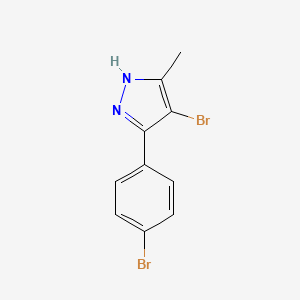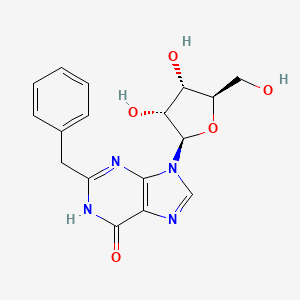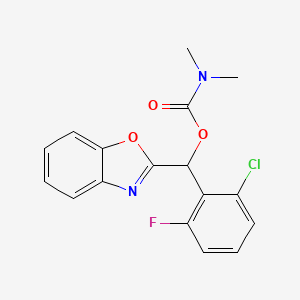
4H-Indol-4-one, 1,5,6,7-tetrahydro-3-(2-oxo-2-phenylethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one is a complex organic compound with a unique structure that includes both indole and ketone functional groups
Métodos De Preparación
The synthesis of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one typically involves multicomponent reactions. One common method involves the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids . The reaction conditions often include the use of ethanol as a solvent at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one include:
- 2-oxo-2-phenylethyl acetate
- Phenylglyoxylic acid
- 2-oxo-2-phenylacetaldehyde
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 3-(2-oxo-2-phenylethyl)-2-phenyl-6,7-dihydro-1H-indol-4(5H)-one lies in its indole core, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
54398-81-1 |
|---|---|
Fórmula molecular |
C22H19NO2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-phenacyl-2-phenyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C22H19NO2/c24-19-13-7-12-18-21(19)17(14-20(25)15-8-3-1-4-9-15)22(23-18)16-10-5-2-6-11-16/h1-6,8-11,23H,7,12-14H2 |
Clave InChI |
HNRQUCJAXPPEKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C(=C(N2)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12908666.png)







![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
